3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H12ClFN4O2S2 and its molecular weight is 458.91. The purity is usually 95%.
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Biological Activity
The compound 3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a novel derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and potential mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step organic reactions. The specific compound features a thieno[2,3-d]pyrimidine core modified with a chloro-fluorobenzyl group and an oxadiazole moiety. These modifications are hypothesized to enhance the compound's bioactivity.
Anticancer Activity
Numerous studies have reported the anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance, a study demonstrated that various synthesized thieno[2,3-d]pyrimidin-4(3H)-ones exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) .
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidinones
Compound ID | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound 19 | MCF-7 | 0.94 | Strong anti-proliferative effect |
Compound 15 | A549 | 0.94 | Non-toxic to normal liver cells |
Compound X | PC-3 | TBD | Further studies needed |
The compound's effectiveness is often compared to established chemotherapeutics like doxorubicin. In vitro assays indicate that certain derivatives demonstrate comparable or superior efficacy against these cell lines while maintaining lower toxicity profiles towards normal cells .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : The compounds disrupt cellular processes critical for cancer cell growth.
- Induction of Apoptosis : Evidence suggests that thieno[2,3-d]pyrimidine derivatives can trigger apoptotic pathways in cancer cells .
- Targeting Specific Proteins : Molecular docking studies have indicated potential interactions with key proteins involved in cancer progression, such as EGFR and PI3K .
Antimicrobial Activity
Additionally, some derivatives have shown promising antimicrobial properties. Research indicates that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance activity against bacterial strains .
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound ID | Pathogen | MIC (µg/mL) | Notes |
---|---|---|---|
Compound Y | Staphylococcus aureus | 12.5 | Moderate activity |
Compound Z | Escherichia coli | 200 | Less effective |
Case Studies
A notable case study involved the evaluation of a series of thieno[2,3-d]pyrimidinones against multiple cancer cell lines. The study concluded that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity while minimizing cytotoxicity to normal cells .
Another investigation focused on the pharmacokinetics and bioavailability of these compounds through in silico modeling. This work provided insights into how structural variations influence absorption and metabolism .
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN4O2S2/c1-10-15-19(30-16(10)18-24-17(25-28-18)14-3-2-6-29-14)23-9-26(20(15)27)8-11-4-5-12(22)7-13(11)21/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFQCYDNDXDPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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